molecular formula C24H33BrO B8720748 1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)- CAS No. 138567-33-6

1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)-

Cat. No.: B8720748
CAS No.: 138567-33-6
M. Wt: 417.4 g/mol
InChI Key: WPTKLHVNUXJUQN-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)- is a substituted biphenyl derivative featuring a bromine atom at the para position of one benzene ring and a dodecyloxy (C₁₂H₂₅O-) group at the para position of the adjacent ring. The dodecyloxy chain introduces significant hydrophobicity, making the compound suitable for applications in liquid crystals, organic electronics, and as a synthetic intermediate . Its molecular formula is C₂₄H₃₃BrO, with a molecular weight of 433.42 g/mol (calculated).

Properties

CAS No.

138567-33-6

Molecular Formula

C24H33BrO

Molecular Weight

417.4 g/mol

IUPAC Name

1-bromo-4-(4-dodecoxyphenyl)benzene

InChI

InChI=1S/C24H33BrO/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19H,2-11,20H2,1H3

InChI Key

WPTKLHVNUXJUQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)- Br, C₁₂H₂₅O- C₂₄H₃₃BrO 433.42 Not reported Liquid crystals, organic synthesis
4-Bromo-4'-(pentyloxy)-1,1'-biphenyl Br, C₅H₁₁O- C₁₇H₁₉BrO 327.24 Not reported Intermediate, material science
4-Bromo-4'-ethylbiphenyl Br, C₂H₅ C₁₄H₁₃Br 261.16 Not reported Pharmaceutical intermediates
4-Bromo-4'-trimethylsilyl-1,1'-biphenyl Br, Si(CH₃)₃ C₁₅H₁₇BrSi 305.29 91–93 Organometallic synthesis
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Br, 2-OCH₃, 6-OCH₃ C₁₄H₁₃BrO₂ 293.15 Not reported Research chemical
Key Observations:
  • Substituent Length and Hydrophobicity: The dodecyloxy group in the target compound enhances solubility in non-polar solvents compared to shorter chains (e.g., pentyloxy in ). This property is critical for liquid crystal applications, where alkyl chain length modulates mesophase behavior .
  • Electronic Effects : Evidence from thermodynamic studies (Table IV-8 in ) indicates that substituents like dodecyloxy and 4-(decyloxy)-1,1'-biphenyl exert minimal electronic influence on coordination spheres in cobalt complexes, suggesting steric or solubility effects dominate over electronic modulation.
  • Halogen vs. Alkoxy Functionality : Bromine at the para position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while alkoxy groups stabilize intermediates via electron donation. For example, 4-bromo-4'-ethylbiphenyl is prioritized in pharmaceutical synthesis due to its simpler structure and ease of functionalization.

Physical and Chemical Properties

  • Melting Points: Longer alkyl chains (e.g., dodecyloxy) typically lower melting points compared to rigid substituents like trimethylsilyl (91–93°C in ).
  • Solubility: The dodecyloxy chain likely improves solubility in hydrocarbons and chlorinated solvents, akin to related liquid crystal compounds .
  • Stability : Brominated biphenyls are generally stable under inert conditions but may undergo photodegradation or dehalogenation under UV light .

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